3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one
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Overview
Description
3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a chlorophenyl group attached to a methylidene moiety, which is further connected to a dimethyloxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one typically involves the condensation of 2-chlorobenzaldehyde with 5,5-dimethyloxolan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one
- 3-[(4-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one
- 3-[(2-Bromophenyl)methylidene]-5,5-dimethyloxolan-2-one
Uniqueness
3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one is unique due to its specific substitution pattern and the presence of the chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
57786-83-1 |
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Molecular Formula |
C13H13ClO2 |
Molecular Weight |
236.69 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C13H13ClO2/c1-13(2)8-10(12(15)16-13)7-9-5-3-4-6-11(9)14/h3-7H,8H2,1-2H3 |
InChI Key |
LVOMCVYRIHDKQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC2=CC=CC=C2Cl)C(=O)O1)C |
Origin of Product |
United States |
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